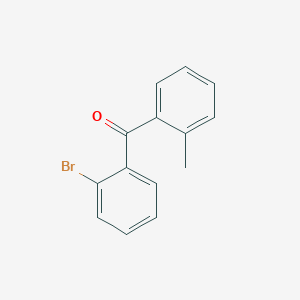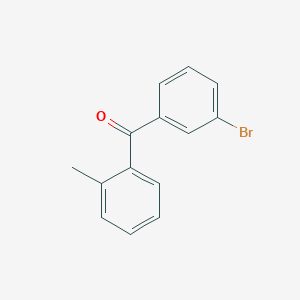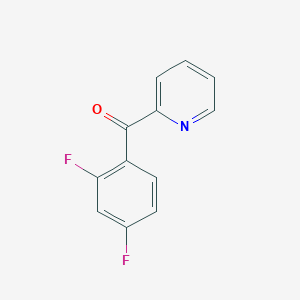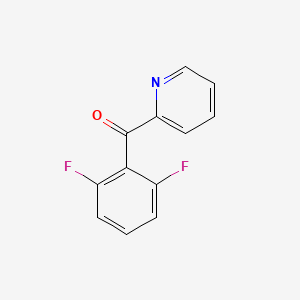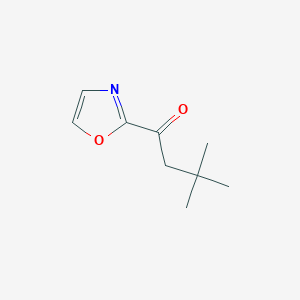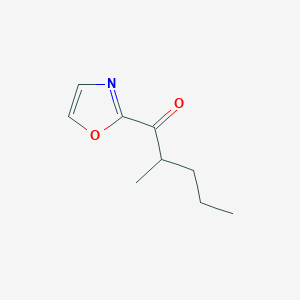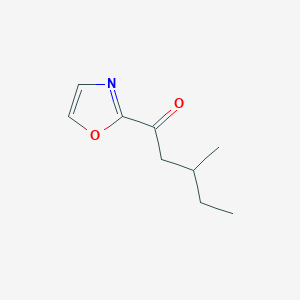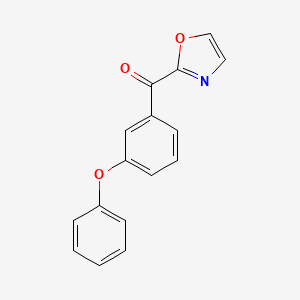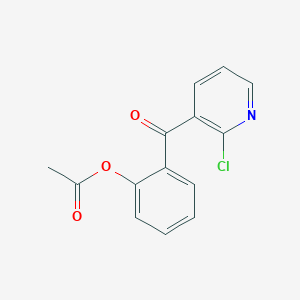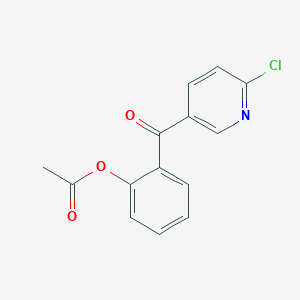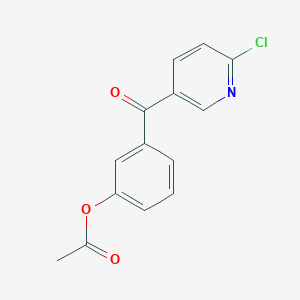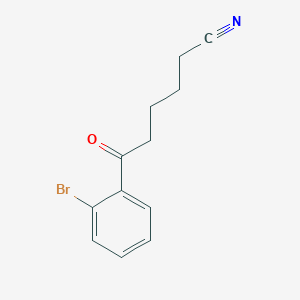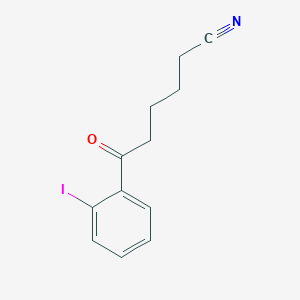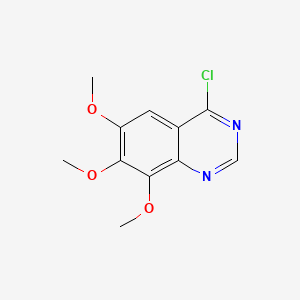
4-Chloro-6,7,8-trimethoxyquinazoline
Descripción general
Descripción
4-Chloro-6,7,8-trimethoxyquinazoline is a chemical compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular derivative is characterized by the presence of a chlorine atom and three methoxy groups attached to the quinazoline scaffold. The compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions starting from readily available precursors such as vanillin. For instance, the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a related compound, includes steps like methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination . The overall yields reported for these processes vary, indicating the need for optimization for potential industrial applications. The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is another example, which was achieved through substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a structurally similar compound, was determined to belong to the orthorhombic system with specific space group parameters . Additionally, the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline methanol solvate was described, highlighting the presence of N-H...N hydrogen-bonded dimers and N...H-O hydrogen bonding with methanol molecules in the solid state .
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions, which are essential for their biological activity and further chemical modifications. For instance, the compound 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline showed potent inhibitory action on cyclic GMP phosphodiesterase, which is an enzyme involved in vascular function . The structure-activity relationships of these compounds suggest that specific substituents on the quinazoline ring are crucial for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, the presence of halogen atoms and methoxy groups can affect the compound's solubility, melting point, and stability. The crystallographic analysis provides insights into the compound's solid-state properties, such as molecular packing and intermolecular interactions . These properties are important for understanding the compound's behavior in different environments and can guide the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
1. Synthesis of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives
- Summary of Application: 4-Chloro-6,7,8-trimethoxyquinazoline is used as a starting material to synthesize a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives .
- Methods of Application: The synthesis process involves the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with aryl (or benzyl) amines using 2-propanol as a solvent . The starting material, 4-chloro-6,7,8-trimethoxyquinazoline, is synthesized from natural gallic acid .
- Results or Outcomes: The synthesized compounds were evaluated for their in vitro antiproliferative activities against some cancer cells by the MTT method . Unfortunately, most of the compounds tested exhibited weaker anticancer activity than the reference standard drug PD153035 .
2. Design and Synthesis of 4,6,7-substituted Quinazoline Derivatives
- Summary of Application: 4-Chloro-6,7,8-trimethoxyquinazoline is used in the design and synthesis of novel 4,6,7-substituted quinazoline derivatives .
- Methods of Application: The synthesis process involves the substitution of the 4,6,7 positions of the quinazoline ring . The synthesized compounds were then evaluated for their antiproliferative activities against human cancer cell lines .
- Results or Outcomes: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Compound 22s could inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
3. Development of a New Class of 3-(1,3,4-thiadiazol-2-yl)quinoline Derivatives
- Summary of Application: 4-Chloro-6,7,8-trimethoxyquinazoline is used in the development of a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .
- Methods of Application: The synthesis process involves the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with 1,3,4-thiadiazol-2-yl . The chemical structure of the synthesized derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .
- Results or Outcomes: The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
4. Development of a New Class of 3-(1,3,4-thiadiazol-2-yl)quinoline Derivatives
- Summary of Application: 4-Chloro-6,7,8-trimethoxyquinazoline is used in the development of a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .
- Methods of Application: The synthesis process involves the reaction of 4-chloro-6,7,8-trimethoxyquinazoline with 1,3,4-thiadiazol-2-yl . The chemical structure of the synthesized derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .
- Results or Outcomes: The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6,7,8-trimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICRHXSGPYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186995 | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7,8-trimethoxyquinazoline | |
CAS RN |
33371-00-5 | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33371-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033371005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33371-00-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6,7,8-trimethoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9BXQ4BGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




